molecular formula C18H17BrCl2N2O4 B5179297 N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide

N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide

Cat. No.: B5179297
M. Wt: 476.1 g/mol
InChI Key: KRXMXFGSCUQUIX-UHFFFAOYSA-N
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Description

N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide A is not fully understood, but it is believed to act on various molecular targets. In cancer cells, this compound A has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell growth and survival. In inflammation, this compound A has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorders, this compound A has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in neuroprotection and cognitive function.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in different research fields. In cancer research, this compound A has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, this compound A has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurological disorders, this compound A has been shown to improve cognitive function and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide A in lab experiments is its potential therapeutic applications in various fields of research. However, one limitation is that the mechanism of action is not fully understood, which may hinder the development of this compound A as a therapeutic agent. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound A.

Future Directions

For research include investigating the mechanism of action and exploring the potential therapeutic applications of N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide A in other fields of research.

Synthesis Methods

N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide A can be synthesized by reacting 4-bromo-3-methylphenol with acetyl chloride to form 4-bromo-3-methylacetophenone. This intermediate is then reacted with 2,4-dichlorophenol to form this compound A.

Scientific Research Applications

N'-[(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanohydrazide A has been found to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound A has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound A has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, this compound A has been shown to have neuroprotective effects and improve cognitive function.

Properties

IUPAC Name

N'-[2-(4-bromo-3-methylphenoxy)acetyl]-2-(2,4-dichlorophenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrCl2N2O4/c1-10-7-13(4-5-14(10)19)26-9-17(24)22-23-18(25)11(2)27-16-6-3-12(20)8-15(16)21/h3-8,11H,9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXMXFGSCUQUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NNC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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